Cas no 25677-40-1 (2-Pentylidenecyclohexanone)

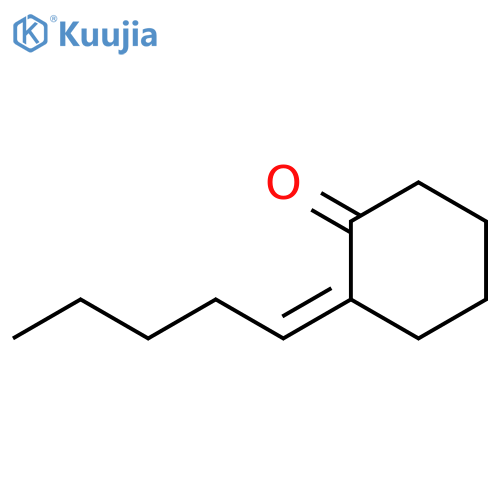

2-Pentylidenecyclohexanone structure

商品名:2-Pentylidenecyclohexanone

2-Pentylidenecyclohexanone 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,2-pentylidene-

- 2-Pentylidenecyclohexanone

- (2Z)-2-pentylidenecyclohexan-1-one

- 2-Pentylidenecyclohe

- 2-PENTYLIDENE-CYCLOHEXANONE

- (2Z)-2-pentylidene-cyclohexan-1-one

- 2-Pentylidenecyclohexan-1-one

- Cyclohexanone,2-pentylidene

- KTETXLGRNPACFS-UHFFFAOYSA-N

- Cyclohexanone, 2-pentylidene-

- 25677-40-1

- DTXSID70865244

- AKOS028108489

- pentylidene cyclohexanone

- SCHEMBL9404904

- NS00048242

- DB-314248

- 2-pentylidene cyclohexanone

-

- インチ: InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7-

- InChIKey: KTETXLGRNPACFS-YFHOEESVSA-N

- ほほえんだ: C(=C1/CCCCC/1=O)\CCCC

計算された属性

- せいみつぶんしりょう: 166.13600

- どういたいしつりょう: 166.136

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

- 密度みつど: 0.8997 (rough estimate)

- ふってん: 254.5°C (rough estimate)

- フラッシュポイント: 108.5°C

- 屈折率: 1.4677 (estimate)

- PSA: 17.07000

- LogP: 3.24610

2-Pentylidenecyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P280255-500mg |

2-Pentylidenecyclohexanone |

25677-40-1 | 500mg |

$ 230.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5 mg |

2-Pentylidenecyclohexanone-d9, |

25677-40-1 | 2.5 mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | P280255-5g |

2-Pentylidenecyclohexanone |

25677-40-1 | 5g |

$ 1774.00 | 2023-09-06 | ||

| A2B Chem LLC | AB72345-500mg |

(2Z)-2-Pentylidenecyclohexanone |

25677-40-1 | As reported | 500mg |

$699.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5mg |

2-Pentylidenecyclohexanone-d9, |

25677-40-1 | 2.5mg |

¥2858.00 | 2023-09-05 |

2-Pentylidenecyclohexanone 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

25677-40-1 (2-Pentylidenecyclohexanone) 関連製品

- 1121-18-2(2-Methylcyclohex-2-en-1-one)

- 1011-12-7(2-Cyclohexylidene-cyclohexanone)

- 16424-35-4(2-Pentylidenecyclopentanone)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 95-41-0(dihydroisojasmone)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:25677-40-1)2-Pentylidenecyclohexanone

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ